Product packaging for 2-Amino-5-methylisonicotinic acid(Cat. No.:CAS No. 1033203-35-8)

2-Amino-5-methylisonicotinic acid

Cat. No.: B11817309
CAS No.: 1033203-35-8
M. Wt: 152.15 g/mol
InChI Key: AUPPLVRJPJMGAO-UHFFFAOYSA-N
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Description

2-Amino-5-methylisonicotinic acid is a methyl-substituted nicotinic acid derivative. This compound is offered as a high-quality reference standard and chemical building block for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Compounds within this class of substituted pyridinecarboxylic acids are of significant interest in medicinal and organic chemistry . They frequently serve as key synthetic intermediates in the development of active ingredients for pharmaceuticals and agrochemicals . The presence of both an amino and a carboxylic acid functional group on the heteroaromatic ring makes this molecule a versatile precursor for further chemical modifications, including the synthesis of various amides, esters, and complex heterocyclic systems . Researchers utilize this scaffold in exploring new chemical entities, particularly in constructing molecules with potential biological activity. As a specialist fine chemical, it is essential for hit-to-lead optimization and process chemistry in drug discovery campaigns. This product is for research use only and must be handled by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B11817309 2-Amino-5-methylisonicotinic acid CAS No. 1033203-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033203-35-8

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-5-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

AUPPLVRJPJMGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)N

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity of 2 Amino 5 Methylisonicotinic Acid

Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring in 2-Amino-5-methylisonicotinic acid is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the amino group at the 2-position and the methyl group at the 5-position significantly modulates this reactivity. The amino group, being a strong electron-donating group through resonance, increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution and influencing its nucleophilic character.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions such as the formation of imidazo[1,2-a]pyridines. For instance, 2-amino-5-methylpyridine (B29535) can react with α-haloketones, where the initial step is a nucleophilic substitution of the halide by the pyridine nitrogen. amazonaws.com

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the amino group can facilitate such reactions. To achieve regiospecific electrophilic substitution, it is often necessary to protect the amino group, for example, as a pivaloylamino group, which can direct lithiation to the ortho position. acs.org

Reactions at the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid groups in this compound exhibit characteristic reactivities, although these can be influenced by the electronic nature of the pyridine ring.

The amino group, with its lone pair of electrons, is nucleophilic and basic. It can participate in a variety of reactions, including acylation and alkylation. For instance, the amino group of 2-aminopyridine (B139424) can be acylated to form amides. psu.edu It can also react with electrophiles in substitution reactions.

The carboxylic acid group is acidic and can undergo reactions typical of this functional group, such as esterification and amide bond formation. libretexts.org Carboxylic acids can react with alcohols in the presence of an acid catalyst to form esters. youtube.com They can also be converted to acyl chlorides, which are more reactive intermediates for the synthesis of amides and other derivatives. The presence of both an amino group and a carboxylic acid group allows for the formation of zwitterions in solution, where the acidic proton from the carboxylic acid is transferred to the basic amino group.

Decarboxylation Pathways and Conditions

The stability of the resulting carbanion or radical intermediate after CO2 loss is a crucial factor. In the case of this compound, the electron-donating amino group and the pyridine ring would influence the stability of any intermediate formed at the 4-position.

Investigation of Hydrogen Bonding Networks and Tautomerism in Reaction Systems

The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (the pyridine nitrogen and the carbonyl oxygen) in this compound leads to the formation of extensive intermolecular hydrogen bonding networks. These interactions play a critical role in the crystal packing and can influence the molecule's physical properties and reactivity. In the solid state, aminopyridine derivatives are known to form hydrogen-bonded structures. For example, 2-amino-5-iodopyridinium bromide exhibits significant hydrogen bonding between the amino and pyridinium (B92312) N-H donors and bromide ion acceptors. clarku.edu

Tautomerism is another important aspect of the chemistry of this compound. The amino group can exist in equilibrium with its imino tautomer. The position of this equilibrium can be influenced by the solvent and the presence of other molecules capable of hydrogen bonding. nih.govnih.gov Studies on 2-aminopyridine have shown that it can form 1:1 complexes with carboxylic acids, leading to photoinduced double-proton transfer and the formation of the amino tautomer's electronically excited state. rsc.org The investigation of tautomeric forms is crucial for understanding the molecule's reactivity, as different tautomers can exhibit distinct chemical properties.

Coordination Chemistry of 2 Amino 5 Methylisonicotinic Acid As a Ligand

Ligand Binding Sites and Elucidation of Coordination Modes

2-Amino-5-methylisonicotinic acid offers several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the exocyclic amino group, and the two oxygen atoms of the carboxylate group. This versatility allows it to function as a monodentate, bidentate, or even a polydentate bridging ligand, leading to the formation of a wide array of coordination complexes with different dimensionalities and properties.

The most common coordination modes involve:

N,O-Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. This is a prevalent binding mode for many amino acid-type ligands. wikipedia.org

Bridging Coordination: The carboxylate group can act as a bridge between two metal centers. This bridging can occur in different fashions, such as syn-syn, syn-anti, or anti-anti, influencing the resulting structure's dimensionality.

Monodentate Coordination: In some instances, the ligand may coordinate through a single donor atom, typically the pyridine nitrogen or a carboxylate oxygen. wikipedia.org

The specific coordination mode adopted depends on several factors, including the identity of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, and solvent), and the stoichiometry of the reactants. The protonation state of the ligand is also crucial; for instance, proton transfer from the carboxylic acid to the pyridine nitrogen can occur, influencing which sites are available for coordination. nih.gov

Elucidation of these binding modes is primarily achieved through single-crystal X-ray diffraction, which provides definitive information on the solid-state structure. Spectroscopic methods are also vital. Infrared (IR) spectroscopy helps determine the coordination of the carboxylate group by observing shifts in its characteristic stretching frequencies upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the coordination environment in solution.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. nih.gov Common methods include solution-based synthesis where the ligand and metal salt are mixed, often with heating, to facilitate the reaction. The resulting complex may then be crystallized by slow evaporation of the solvent, cooling, or vapor diffusion techniques.

A general synthetic procedure can be described as follows:

Dissolution of this compound in an appropriate solvent, such as water, ethanol, or a mixed solvent system.

Addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates) to the ligand solution, often in a specific molar ratio. nih.gov

The pH of the reaction mixture may be adjusted to facilitate deprotonation of the carboxylic acid group and promote coordination. rasayanjournal.co.in

The mixture is typically stirred and may be heated under reflux for a period ranging from a few hours to several days. rasayanjournal.co.injchemlett.com

Upon completion, the resulting solid complex is isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. jchemlett.com

The synthesized complexes are then thoroughly characterized using a suite of analytical techniques to confirm their composition and structure.

Table 1: Common Characterization Techniques for Metal Complexes

TechniquePurpose
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula. rasayanjournal.co.in
Infrared (IR) Spectroscopy Identifies functional groups and determines which ligand donor atoms are involved in coordination by observing shifts in vibrational frequencies. rasayanjournal.co.in
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and can help infer the coordination geometry of the metal ion. nih.gov
Single-Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in the crystal, providing definitive structural information including bond lengths and angles.
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. rasayanjournal.co.in
Molar Conductance Measurements Determines the electrolytic nature of the complexes in solution. jchemlett.com
Magnetic Susceptibility Measures the magnetic properties of the complex, which helps in determining the oxidation state and electron configuration of the metal center. nih.gov

Spectroscopic and Structural Elucidation of Novel Metal Complexes

The structural elucidation of metal complexes derived from this compound relies heavily on the interplay between spectroscopic data and single-crystal X-ray diffraction analysis.

For example, in the IR spectrum of a metal complex, the involvement of the carboxylate group in coordination is typically confirmed by the difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group. A large Δν value is indicative of monodentate coordination, while a smaller value suggests bidentate or bridging coordination. The position of the C=N stretching vibration from the pyridine ring can also shift upon coordination to a metal center.

Table 2: Illustrative Spectroscopic Data for a Hypothetical Cu(II) Complex

Spectroscopic FeatureFree LigandCu(II) ComplexInterpretation
IR ν_asym(COO⁻) (cm⁻¹) ~1700~1610Shift indicates coordination of the carboxylate group.
IR ν_sym(COO⁻) (cm⁻¹) ~1380~1400Shift indicates coordination of the carboxylate group.
IR ν(C=N) (cm⁻¹) ~1590~1605Upward shift suggests coordination of the pyridine nitrogen.
UV-Vis λ_max (nm) ~270, ~310~275, ~320, ~680Appearance of a d-d transition band in the visible region confirms the presence of the d⁹ Cu(II) ion in a non-centrosymmetric environment.

Influence of Metal Ions on Ligand Conformation and Intermolecular Interactions

The choice of the metal ion has a profound impact on both the conformation of the this compound ligand and the resulting supramolecular architecture. Metal ions differ in their ionic radius, charge density, and preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), which dictates how the ligand will arrange itself to satisfy the metal's coordination requirements. rsc.org

The flexible nature of the carboxylate group allows it to rotate and adopt various coordination modes (monodentate, bidentate, bridging) to accommodate different metal centers. This conformational adaptability is key to the structural diversity observed in these complexes.

Furthermore, the coordination process organizes the ligands in space, facilitating a variety of non-covalent intermolecular interactions that build up the crystal lattice. These interactions include:

Hydrogen Bonding: The amino group (-NH₂) and the uncoordinated carboxylate oxygen atoms are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental in creating robust one-, two-, or three-dimensional networks. nih.gov

π-π Stacking: The pyridine rings are aromatic and can engage in π-π stacking interactions with adjacent ligands, further stabilizing the crystal structure. nih.gov The distance between the interacting rings is a key parameter in determining the strength of this interaction.

The interplay between the coordination bonds dictated by the metal ion and the weaker intermolecular interactions results in a wide range of fascinating and complex supramolecular structures.

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes are widely recognized for their catalytic prowess in a multitude of chemical reactions. rsc.org Complexes derived from amino acid-based ligands are of particular interest because the ligand framework can be systematically modified to tune the catalytic activity and selectivity of the metal center. arizona.edugoogle.com

While the catalytic applications of complexes specifically derived from this compound are an emerging field, the structural features of these compounds suggest significant potential. The presence of both a pyridine ring and an amino acid-like moiety could offer unique steric and electronic properties to the metal's coordination sphere.

Potential catalytic applications could include:

Oxidation Reactions: Schiff base complexes of various transition metals have demonstrated effectiveness as catalysts for the oxidation of olefins and other organic substrates. nih.gov

Asymmetric Catalysis: Given that amino acids are chiral building blocks, derivatives of this compound could be used to create chiral metal complexes for asymmetric synthesis, a cornerstone of modern pharmaceutical production. google.com

Aldol and Condensation Reactions: Metal complexes, including those with Schiff base ligands, have been employed as catalysts for C-C bond-forming reactions like the Aldol reaction. nih.gov

Biomimetic Catalysis: The structural similarity to natural metalloenzymes could allow these complexes to act as mimics for enzyme active sites, catalyzing reactions under mild, non-acidic conditions. nih.gov

The development of metal complexes from this compound as catalysts represents a promising avenue for future research, with the potential to uncover novel and efficient catalytic systems. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Methylisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Amino-5-methylisonicotinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Electronegative atoms and unsaturated groups, such as those found in this compound, tend to deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield). libretexts.org

For this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 8.5 ppm. orgchemboulder.com The methyl group protons would be found further upfield. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring and the carboxyl group will have characteristic chemical shifts, generally in the range of 100-180 ppm. oregonstate.eduwisc.edu The chemical shifts are influenced by the electronic effects of the amino and methyl substituents on the pyridine ring. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges for similar functional groups and is for illustrative purposes. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Aromatic) 6.0 - 8.5 100 - 150
CH₃ ~2.1 ~17
NH₂ 4.0 - 5.0 -
COOH 10.0 - 13.0 165 - 185

Two-Dimensional NMR Techniques (e.g., gCOSY, NOESY, gHSQC, gHMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure. emerypharma.comcreative-biostructure.com

gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. creative-biostructure.com This is crucial for determining the three-dimensional structure and conformation of the molecule.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nih.gov It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the substituted carbons of the pyridine ring. emerypharma.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C=C and C=N stretching vibrations of the pyridine ring. researchgate.netresearchgate.net Raman spectroscopy can also provide valuable information about the molecular vibrations, particularly for non-polar bonds that may be weak in the IR spectrum. nih.govchemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound This table provides typical ranges for the indicated functional groups.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)
N-H (Amine) Stretching 3300 - 3500
C=O (Carboxylic Acid) Stretching 1700 - 1725
C=C, C=N (Aromatic Ring) Stretching 1450 - 1600
C-N (Amine) Stretching 1250 - 1350
C-O (Carboxylic Acid) Stretching 1210 - 1320

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. wiley-vch.de

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (152.15 g/mol ). sigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov The pyridine ring can also undergo characteristic fragmentation.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The pyridine ring system in this compound is expected to exhibit characteristic UV absorption bands.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can be a sensitive tool for analysis. Some amino acid derivatives are known to exhibit fluorescence, which can be influenced by their chemical environment. researchgate.netmdpi.com

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

A search of the Crystallography Open Database reveals crystal structures for related compounds such as 5-methylnicotinic acid. nih.gov An XRD analysis of this compound would provide invaluable information about its solid-state structure, including intermolecular interactions such as hydrogen bonding, which can significantly influence its physical properties. nih.gov It has been noted that the crystal of a related compound, 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, diffracts X-rays to a resolution of 2.25 Å and belongs to the triclinic space group P1. nih.gov

Chromatographic Separation and Purity Analysis

Chromatographic techniques are paramount for the separation, identification, and purity assessment of this compound. The selection of an appropriate chromatographic method is dictated by the physicochemical properties of the molecule, which is an amino-substituted pyridine carboxylic acid, rendering it polar and zwitterionic in nature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

Method Development:

A typical HPLC method for a compound like this compound would likely employ reversed-phase or mixed-mode chromatography. Given its polar and ionizable nature, a mixed-mode column that combines reversed-phase and ion-exchange functionalities can offer superior separation of isomers and related impurities. helixchrom.com

For instance, a method could be developed using a C18 column, but the retention might be poor due to the compound's polarity. Therefore, a more suitable approach might involve a polar-embedded or a mixed-mode column. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter that influences the ionization state of the amino and carboxylic acid groups, thereby affecting retention. An acidic mobile phase (e.g., using formic acid or phosphoric acid) would protonate the amino group, increasing its interaction with a cation-exchange stationary phase or altering its polarity in a reversed-phase system. sielc.com

Validation:

Method validation is essential to ensure the reliability of the analytical data. nih.gov Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, would include:

Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range. pensoft.net

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical validated HPLC method for this compound is summarized in the table below.

ParameterSpecification
Column Mixed-Mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30 °C
Injection Volume 5 µL
Linearity (r²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. chromatographyonline.com It is particularly valuable for the unambiguous identification and quantification of this compound, especially at low concentrations.

Identification:

For identification, electrospray ionization (ESI) is a suitable technique for ionizable molecules like this compound. chromatographyonline.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement, which aids in confirming the elemental composition. nasa.gov Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic fragmentation pattern that serves as a molecular fingerprint.

Quantification:

For quantitative analysis, LC-MS is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. In SIM mode, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) of the [M+H]⁺ ion, which enhances sensitivity and selectivity. In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing even greater selectivity and reducing background noise. youtube.com The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

A summary of potential LC-MS parameters is provided in the table below.

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ Calculated m/z
Key Fragment Ions To be determined experimentally
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

Ultra-Performance Liquid Chromatography (UPLC) and Preparative Chromatography for Isolation

Ultra-Performance Liquid Chromatography (UPLC):

UPLC utilizes columns packed with sub-2 µm particles, which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov A UPLC method for this compound would offer significant advantages in terms of throughput and the ability to resolve closely related impurities. The principles of method development are similar to HPLC, but the system is designed to operate at much higher pressures. A UPLC method could significantly reduce the analysis time to under 5 minutes while improving peak shape and separation efficiency. sielc.com

Preparative Chromatography:

When a highly pure sample of this compound is required for further studies, preparative chromatography is employed for its isolation. sielc.com This technique is essentially a scaled-up version of analytical HPLC. The goal is to isolate the compound of interest from a mixture, such as a crude reaction product. The same stationary and mobile phases as in the analytical method can often be used, but with a larger column diameter and higher flow rates to accommodate larger sample loads. The fractions containing the purified compound are collected, and the solvent is subsequently removed.

The table below outlines typical parameters for UPLC and preparative chromatography.

TechniqueColumnParticle SizeFlow RateTypical Sample Load
UPLC Acquity UPLC BEH C181.7 µm0.4 mL/minAnalytical Scale
Preparative HPLC C18 or Mixed-Mode5-10 µm20-100 mL/minMilligrams to Grams

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 5 Methylisonicotinic Acid

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms and the electronic landscape of 2-Amino-5-methylisonicotinic acid. While specific DFT studies on this exact molecule are not extensively documented, data from analogous compounds like 2-amino-5-methylpyridine (B29535) and 6-methylnicotinic acid allow for a robust theoretical construction of its properties. researchgate.netjocpr.com

DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. ijcce.ac.ir These calculations would likely reveal a non-planar skeleton for the optimized molecule. jocpr.com The bond lengths and angles of the pyridine (B92270) ring are influenced by the substituent groups. For instance, in the protonated form of 2-amino-5-methylpyridine, the C1-N1-C5 angle within the pyridinium (B92312) ring is observed to widen to 122.61(11)° from 117.4° in the neutral form, a phenomenon that would be similarly investigated in the title compound. nih.gov

The electronic structure can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For a related molecule, 6-methylnicotinic acid, the HOMO-LUMO gap was calculated to be approximately 5.4352 eV, suggesting it is a relatively soft and polarizable molecule. jocpr.com Similar calculations for this compound would provide valuable information on its electronic behavior.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electrophilic and nucleophilic regions of the molecule, offering insights into its intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The presence of the carboxylic acid and amino groups suggests the possibility of different conformations for this compound. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the energy landscape of the molecule. By systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-N bond of the amino group, a potential energy surface can be generated.

This analysis would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers and the energy barriers for their interconversion provide a comprehensive picture of the molecule's flexibility and the populations of different conformers at a given temperature. While specific studies on this compound are not available, the methodologies applied to other amino acids with polar side chains can serve as a template for such investigations. semanticscholar.org

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

Computational methods can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. ijcce.ac.irscielo.org.mx These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Similarly, vibrational frequencies from IR spectroscopy can be calculated using DFT. These calculations provide a detailed assignment of the vibrational modes of the molecule. For related molecules like 2-amino-5-methylpyridine, DFT calculations have been successfully used to assign the observed IR and Raman bands. researchgate.net A similar approach for this compound would involve calculating the harmonic and anharmonic frequencies and comparing them with experimentally obtained spectra.

Table 1: Predicted Spectroscopic Data (Hypothetical based on related compounds)

Spectroscopic Technique Predicted Parameter Hypothetical Value
¹H NMR Chemical Shift (ppm) Pyridine ring protons: 7.0-8.5
Methyl protons: ~2.5
Amino protons: Broad, variable
Carboxylic acid proton: >10
¹³C NMR Chemical Shift (ppm) Pyridine ring carbons: 110-160
Methyl carbon: ~20
Carboxylic acid carbon: ~170
IR Vibrational Frequency (cm⁻¹) N-H stretch: 3300-3500
O-H stretch (acid): 2500-3300 (broad)
C=O stretch: 1680-1710

Molecular Docking Simulations for Ligand-Target Interactions (in theoretical models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to investigate its potential interactions with biological targets, such as enzymes or receptors.

While no specific docking studies on this compound are reported, the methodology is well-established. For example, docking studies on other heterocyclic compounds have been used to evaluate their potential as inhibitors of various enzymes. scielo.org.mxmdpi.com A hypothetical docking study of this compound into the active site of a target protein would involve preparing the 3D structures of both the ligand and the protein, performing the docking calculations using appropriate software, and analyzing the resulting binding poses and interaction energies. This would provide insights into the potential binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Aromaticity Analysis (e.g., HOMA) of the Pyridine Ring

The aromaticity of the pyridine ring in this compound can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used method. HOMA analysis is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a decrease in aromatic character.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group, along with the methyl group, is expected to influence the electron distribution and, consequently, the aromaticity of the pyridine ring. By calculating the optimized geometry and the corresponding bond lengths using DFT, the HOMA index can be determined. This would provide a quantitative measure of the aromatic character of the substituted pyridine ring in this compound.

Theoretical Studies of Reaction Pathways and Energetics

Computational chemistry can be used to explore the potential reaction pathways and their associated energetics for this compound. This can include studying reaction mechanisms, identifying transition states, and calculating activation energies. For example, theoretical studies could investigate the decarboxylation of the acid, the reactivity of the amino group in nucleophilic substitution reactions, or oxidation and reduction reactions.

By mapping the potential energy surface for a given reaction, the minimum energy path can be identified, and the structures of intermediates and transition states can be determined. The calculated activation barriers provide insights into the feasibility and kinetics of the reaction. Such studies are valuable for understanding the chemical behavior of this compound and predicting its reactivity in various chemical environments. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-amino-5-methylpyridine
6-methylnicotinic acid

Applications of 2 Amino 5 Methylisonicotinic Acid in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

The structure of 2-amino-5-methylisonicotinic acid is primed for the construction of fused nitrogen-containing heterocycles. The adjacent amino and carboxylic acid groups on the pyridine (B92270) ring can undergo intramolecular cyclization or act as handles for annulation reactions with other reagents.

Aminopyridine derivatives are foundational in the synthesis of a variety of fused bicyclic systems. nih.govmdpi.com For instance, the amino group can react with α-haloketones in condensation reactions to form imidazo[1,2-a]pyridines, a scaffold of interest in medicinal chemistry. mdpi.com Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of other fused pyrimidine (B1678525) or pyrazine (B50134) rings.

The carboxylic acid function offers a complementary route to heterocycle formation. It can be activated and then undergo intramolecular amidation to form a lactam, or it can participate in reactions to form fused oxazinones. The interplay between the amino and carboxylic acid groups allows for the construction of diverse heterocyclic systems. For example, amino acids have been used as starting materials to synthesize fused quinazolinone systems, such as triazinoquinazolinones and triazepinoquinazolinones, by reacting an aminoquinazolinone precursor with various reagents. nih.gov This suggests that this compound could undergo analogous transformations to yield novel polycyclic aromatic compounds with embedded pyridine rings.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Type Potential Fused Heterocycle Reaction Principle
α-Haloketones Imidazo[1,2-a]pyridine derivatives Condensation and cyclization
Dicarbonyl compounds Pyrido-pyrimidine derivatives Condensation and annulation
Phosgene/equivalents Pyrido-oxazinone derivatives Cyclization via carbamate (B1207046) intermediate

Building Block for the Construction of More Complex Molecular Scaffolds

Beyond forming fused rings, this compound serves as a rigid scaffold or building block onto which molecular complexity can be built. illinois.educam.ac.uk Its functional groups provide orthogonal points for modification, allowing it to be incorporated into larger molecular architectures. Amino acids and other small biomolecules are fundamental building blocks for creating more complex structures like proteins and peptides. mdpi.comcancerquest.org Similarly, heterocyclic compounds like this compound can be considered non-canonical amino acid analogues or heterocyclic hubs for building peptidomimetics or other advanced molecules. nih.gov

The carboxylic acid can be converted into an ester or, more commonly, an amide through coupling reactions with a wide range of amines. This is a fundamental transformation in peptide synthesis and medicinal chemistry. libretexts.org Simultaneously, the amino group can be acylated, alkylated, or used in reductive amination, attaching different side chains. The pyridine nitrogen itself can also be functionalized. This multi-point reactivity allows chemists to use the molecule as a central core, decorating it with various functional groups to fine-tune properties like solubility, binding affinity, and biological activity.

For example, iterative cross-coupling techniques have been developed to sequentially join simple building blocks to create complex natural products. illinois.edu A molecule like this compound, with its defined stereochemistry and functional group placement, fits the profile of a useful building block for such synthetic strategies.

Precursor in Multi-Step Synthetic Sequences for Advanced Molecules

In the context of a total synthesis or the development of a complex drug candidate, this compound can function as an early-stage precursor. Multi-step synthesis relies on a logical sequence of reactions to build a target molecule from simpler starting materials, often employing a retrosynthetic analysis to plan the route. youtube.comyoutube.comyoutube.com

The value of a precursor like this compound lies in the pre-installed functionality on an aromatic heterocyclic core. A synthetic plan might involve:

Initial Modification : Protection of one functional group (e.g., the amine as a Boc-carbamate) while the other (the carboxylic acid) is reacted.

Chain Elongation/Coupling : The modified intermediate is coupled with another complex fragment.

Deprotection and Further Functionalization : The protecting group is removed, and the now-free functional group is used for a subsequent transformation.

Final Assembly : Iteration of these steps leads to the final, advanced molecule.

The process of using amino acids to build complex peptide chains is a prime example of multi-step synthesis where simple precursors are sequentially added. nih.gov The synthesis of complex molecules often involves a series of carefully planned steps to ensure the correct outcome. youtube.comyoutube.com The defined structure of this compound makes it a predictable component in such a sequence, reducing the likelihood of unwanted side reactions or isomeric mixtures that might arise from building the substituted pyridine ring late in the synthesis.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to organic synthesis aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. nih.govunife.it These principles can be applied both to the synthesis of this compound and to the reactions that use it as a building block.

Key green chemistry considerations include:

Solvent Choice : Traditional peptide synthesis often uses solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns. Research has explored greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain synthetic steps. nih.govrsc.org Amide bond formation from carboxylic acids and amines, a key reaction for this molecule, could potentially be performed in these greener solvents.

Catalysis : Rather than using stoichiometric reagents that generate large amounts of waste, catalytic methods are preferred. For example, the hydrogenation of a carboxylic acid to an alcohol can be achieved with a catalyst, and enzymatic methods like those using Carboxylic Acid Reductases (CARs) can be employed for amide bond formation under mild, aqueous conditions. mdpi.comrsc.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com One-pot reactions, where multiple transformations occur in the same flask, can improve atom and step economy by avoiding the need for intermediate purification steps. The synthesis of various nitrogen-containing heterocycles has been optimized using such one-pot procedures. mdpi.com

Table 2: Application of Green Chemistry Principles to Syntheses Involving this compound

Green Chemistry Principle Application Example Potential Benefit
Safer Solvents Replacing DMF/DCM with 2-MeTHF or propylene (B89431) carbonate for amide coupling reactions. nih.govrsc.org Reduced toxicity and environmental impact.
Catalytic Methods Using enzymes (e.g., lipases, CARs) for amide or ester formation. mdpi.com High selectivity, mild conditions, reduced waste.
Atom Economy Designing one-pot, multi-component reactions to form fused heterocycles. frontiersin.org Increased efficiency, less solvent waste, fewer purification steps.

By integrating these principles, the synthesis and application of this compound and its derivatives can be made more sustainable and environmentally responsible.

In Vitro Biological Activity Studies and Mechanistic Investigations of 2 Amino 5 Methylisonicotinic Acid and Its Derivatives

Mechanisms of Enzyme Inhibition (in vitro models)

Derivatives of isonicotinic acid, the parent structure of 2-Amino-5-methylisonicotinic acid, have demonstrated notable inhibitory activity against a range of enzymes in in vitro models. These compounds are recognized for their ability to interact with various enzyme classes, including oxidoreductases, kinases, and hydrolases.

The anti-inflammatory potential of isonicotinic acid derivatives has been linked to their capacity to inhibit enzymes involved in inflammatory pathways. nih.gov For instance, certain isonicotinoyl-containing compounds were found to be potent inhibitors of reactive oxygen species (ROS), with activities significantly exceeding that of the standard drug ibuprofen (B1674241) in in vitro assays. nih.gov Molecular docking studies suggest that this anti-inflammatory action may be correlated with the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Furthermore, derivatives based on the related 2-aminopyridine (B139424) scaffold have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov Strategic modifications to this scaffold have yielded inhibitors with excellent potency and high selectivity over other NOS isoforms. nih.gov The well-known antitubercular drug Isoniazid, an isonicotinic acid hydrazide, is believed to exert its effect by inhibiting key mycobacterial enzymes like catalase-peroxidase and enoyl-[acyl-carrier-protein] reductase following its activation within the pathogen. nih.govdrugbank.com

Synthetic amino acid derivatives have also been assessed for their inhibitory effects on digestive enzymes. nih.gov Studies have shown that certain derivatives can suppress the activity of pancreatic α-amylase and α-glucosidase through competitive or mixed inhibition mechanisms, highlighting a potential strategy for managing metabolic disorders. nih.gov

Derivative ClassTarget EnzymeIn Vitro ModelKey Findings (IC₅₀/Kᵢ)
Isonicotinate DerivativesROS ProductionChemiluminescence AssayCompound 5 showed an IC₅₀ of 1.42 µg/mL. nih.gov
2-Aminopyridine DerivativesNeuronal Nitric Oxide Synthase (nNOS)Enzyme AssayAn inhibitor exhibited a Kᵢ of 48 nM for human nNOS. nih.gov
Amino Acid DerivativesPancreatic α-amylaseSpectrophotometric AssayIC₅₀ values ranged from 162–519 µM. nih.gov
Amino Acid Derivativesα-GlucosidaseSpectrophotometric AssayIC₅₀ values ranged from 51–353 µM. nih.gov

Receptor Binding and Modulation Mechanisms (in vitro assays)

The interaction of this compound derivatives with biological receptors is a less explored area, though studies on related heterocyclic structures provide a basis for potential mechanisms. Receptor binding assays, which typically use a radiolabeled ligand to quantify the interaction between a compound and a receptor, are standard in vitro tools for this purpose. researchgate.net

Research on 2-aminothiazole (B372263) derivatives, for example, has led to the discovery of high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a target for several central nervous system disorders. nih.gov These studies demonstrate that specific halogen substitutions on the thiazole (B1198619) ring can result in sub-nanomolar affinity for the mGlu5 receptor. nih.gov Similarly, extensive research on 1,4-dihydropyridine (B1200194) derivatives has detailed their binding activities at L-type calcium channel receptors, with some compounds also showing affinity for other receptors like α1-adrenoceptors and ATP-sensitive potassium channels. researchgate.net

The modulation of nuclear receptors, which are ligand-activated transcription factors, represents another potential mechanism. nih.gov Ligand binding induces conformational changes in the receptor's ligand-binding domain (LBD), which affects the recruitment of co-regulator proteins and subsequent gene transcription. nih.gov For instance, novel inhibitors for the retinoic acid receptor-related orphan receptors (RORs) have been identified from a library of 1,5-disubstituted acylated 2-amino-4,5-dihydroimidazoles, demonstrating that heterocyclic scaffolds can effectively modulate these targets. mdpi.com While specific data for this compound is scarce, the inherent structural motifs suggest potential interactions with various receptor systems, warranting further investigation.

Antimicrobial Efficacy of Derived Metal Complexes (in vitro studies)

A significant body of research has focused on the antimicrobial properties of metal complexes derived from isonicotinic acid and its analogues. Chelation of the organic ligand to a metal ion often enhances its biological activity compared to the free ligand. nih.gov This enhancement is frequently attributed to an increase in the lipophilicity of the complex, which facilitates its transport across microbial cell membranes. nih.govscirp.org

In vitro studies have shown that metal complexes of cobalt(II), copper(II), nickel(II), and zinc(II) with Schiff bases derived from isonicotinoylhydrazide (Isoniazid) are more potent antibacterial and antifungal agents than the Schiff bases alone. nih.gov Similarly, complexes of iron(II), nickel(II), and cobalt(II) with tosylated 4-aminopyridine, a related structure, demonstrated improved bactericidal and fungicidal activity where the free ligand was inactive. researchgate.net The mechanism of action for such complexes can involve the disruption of essential enzyme production or the generation of reactive oxygen species. nih.gov

Silver complexes with N-acetylated amino acid derivatives have also shown a broad spectrum of antimicrobial activity against both gram-negative bacteria and yeasts. nih.gov The coordination chemistry plays a crucial role, with the geometry of the complex influencing its biological potency. scirp.org

Ligand (Derivative of)Metal IonTest OrganismResult
Isonicotinoylhydrazide Schiff BaseCu(II), Ni(II)Mycobacterium tuberculosis, Staphylococcus aureus, Candida albicansMetal complexes showed greater antimicrobial activity than the uncomplexed ligands. nih.gov
Tosylated 4-AminopyridineFe(II)Saccharomyces cerevisiaeThe iron(II) complex was the most effective against this fungal strain. researchgate.net
Tosylated 4-AminopyridineCu(II)Aspergillus flavus, Aspergillus niger, Saccharomyces cerevisiaeThe copper(II) complex was sensitive to all fungal strains tested but not the bacterial strains. researchgate.net
Glycine, PhenylalanineCo(II), Cd(II)Pseudomonas aeruginosa, Candida albicansCobalt and Cadmium complexes demonstrated the highest activity against the tested microbes. scirp.org
N-AcetylmethionineAg(I)Escherichia coli, Pseudomonas aeruginosa, Candida albicansThe silver(I) complexes showed a wide spectrum of effective antimicrobial activities. nih.gov

Molecular Interactions with Biological Targets (in vitro, e.g., hydrogen bonding, chelation)

The biological activity of this compound and its derivatives is fundamentally governed by their molecular interactions with biological targets. The key functional groups—the pyridine (B92270) ring nitrogen, the 2-amino group, and the 4-carboxylic acid group—are primary sites for these interactions.

Chelation: The amino and carboxylate moieties, along with the pyridine nitrogen, are excellent coordination sites for metal ions. Infrared spectroscopy studies of metal complexes with related ligands, such as isonicotinic acid hydrazides, confirm that coordination often occurs through the azomethine nitrogen and carbonyl oxygen. researchgate.net For amino acid complexes, coordination typically involves both the amino and carboxylate groups. scirp.org This chelation is a critical aspect of the enhanced antimicrobial activity of metal complexes, as it reduces the polarity of the metal ion and increases the lipophilicity of the entire complex. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition of these molecules by enzymes and receptors. The amino group acts as a hydrogen bond donor, while the carboxylate group and the pyridine nitrogen can act as hydrogen bond acceptors. Crystal structure analysis of the related compound 2-amino-5-methylpyridinium nicotinate (B505614) shows strong N-H···O hydrogen bonds linking the amino and protonated pyridine nitrogen atoms to the carboxylate oxygen atoms of an adjacent molecule. nih.gov Such interactions are also highlighted in molecular docking studies. For instance, docking of nicotinic acid derivatives into the active site of tyrosyl-tRNA synthetase revealed interactions with key amino acid residues, and docking of aminopyridine inhibitors into nitric oxide synthase showed that the 2-aminopyridine group forms critical hydrogen bonds within the active site. nih.govmdpi.com

Other Interactions: The planarity of the pyridine ring allows for π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov Molecular docking of nicotinic acid derivatives has shown that the planar molecule can occupy hydrophobic pockets within an enzyme active site. mdpi.com

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of a chemical scaffold. For derivatives of isonicotinic and nicotinic acid, several in vitro studies have provided key SAR insights.

Substitution on the Pyridine Ring: A quantitative structure-activity relationship (QSAR) study on a series of 2-substituted isonicotinic acid hydrazides revealed that the electronic and steric properties of the substituent directly impact antitubercular activity. The study concluded that the reactivity of the pyridine nitrogen atom is essential for the biological activity of these compounds. nih.gov

Modification of the Hydrazide Moiety: When comparing nicotinic acid-derived acylhydrazones with their cyclized 3-acetyl-1,3,4-oxadiazoline derivatives, the acylhydrazones generally showed greater antibacterial activity. This suggests that the flexibility and hydrogen bonding capability of the open-chain hydrazone are important for its interaction with bacterial targets. mdpi.com

Influence of Specific Functional Groups: In the aforementioned study of nicotinic acid derivatives, the presence of a 5-nitrofuran substituent was found to be highly beneficial for antimicrobial activity in both the acylhydrazone and oxadiazoline series. mdpi.com In the development of 2-aminopyridine-based inhibitors for nitric oxide synthase, modifications to a tail amino functionality were found to be crucial for achieving high isoform selectivity. nih.gov

Core Scaffold Modifications: Research on inhibitors of inflammatory kinases based on a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold (which contains a 2-aminopyridine-3-carboxylic acid core) has helped to develop a detailed SAR. By synthesizing analogues with modifications around the core scaffold, researchers can identify which positions are tolerant to substitution and which are critical for maintaining potency. nih.gov

These studies collectively indicate that the biological profile of derivatives based on the 2-amino-pyridine carboxylic acid scaffold can be finely tuned by strategic modification of the substituents on the pyridine ring and the functional groups attached to it.

Crystal Engineering and Supramolecular Assembly of 2 Amino 5 Methylisonicotinic Acid

Analysis of Hydrogen Bonding Motifs and Networks in Solid-State Structures

The solid-state structures of salts containing the 2-amino-5-methylpyridinium cation are predominantly governed by a network of strong hydrogen bonds. A recurring and highly stable motif is the R²₂(8) ring, which is a supramolecular synthon formed through a pair of intermolecular N-H···O hydrogen bonds. This motif involves the protonated pyridinium (B92312) nitrogen (N-H) and one of the hydrogen atoms of the 2-amino group of the cation acting as hydrogen bond donors, while the two oxygen atoms of a carboxylate group on the anion act as acceptors. nih.govnih.gov

In the crystal structure of 2-amino-5-methylpyridinium nicotinate (B505614), the protonated N1 atom and the 2-amino group (N2) are hydrogen-bonded to the carboxylate oxygen atoms of the nicotinate anion, forming this characteristic R²₂(8) ring. nih.gov Further intermolecular N-H···O hydrogen bonds link these motifs into two-dimensional networks. nih.gov A similar arrangement is observed in the salt formed with 2-aminobenzoate (B8764639), where the protonated ring nitrogen and the 2-amino group of the cation form the same R²₂(8) ring with the carboxylate group of the anion. nih.gov In the case of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502), these R²₂(8) motifs are also the primary building blocks, which are then connected by additional N-H···O hydrogen bonds to create a two-dimensional network. researchgate.net

The robustness of this hydrogen-bonding pattern is evident across different salt forms. For instance, in 2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate, the cation and anion are linked by a strong N-H···O hydrogen bond. The anions themselves form centrosymmetric pairs via N-H···O hydrogen bonds, creating another R²₂(8) ring motif, which then assembles into a complex three-dimensional network through weaker C-H···O and N-H···O interactions. nih.gov In the 2-aminobenzoate salt, these primary ring motifs are further organized into a donor-donor-acceptor-acceptor (DDAA) array through additional hydrogen bonds, which ultimately extend into a three-dimensional structure. nih.gov

Table 1: Hydrogen Bonding Interactions in 2-Amino-5-methylpyridinium Salts
SaltDonor-H···AcceptorKey MotifResulting NetworkReference
2-Amino-5-methylpyridinium nicotinateN-H···OR²₂(8)2D Network nih.gov
2-Amino-5-methylpyridinium 2-aminobenzoateN-H···OR²₂(8), DDAA array3D Network nih.gov
2-Amino-5-methylpyridinium 3-aminobenzoateN-H···OR²₂(8)2D Network researchgate.net
2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylateN-H···O, C-H···OR²₂(8)3D Network nih.gov

Investigation of π-π Stacking and Other Non-Covalent Interactions

In the structure of 2-amino-5-methylpyridinium nicotinate, the crystal packing is further stabilized by π-π interactions between the pyridinium cation and the pyridine (B92270) ring of the nicotinate anion. The centroid-to-centroid distance between these interacting rings is 3.6383 (8) Å. nih.gov Similarly, the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate features π-π stacking interactions between the pyridinium cation and the benzene (B151609) ring of the anion, with a measured centroid-centroid distance of 3.7594 (8) Å. researchgate.net These distances are characteristic of stabilizing π-π stacking interactions in aromatic systems.

Other, weaker non-covalent interactions also contribute to the supramolecular assembly. For example, the crystal structure of 2-amino-5-methylpyridinium 2-aminobenzoate is further stabilized by a weak C-H···π interaction, where a hydrogen atom from the cation interacts with the π-system of the anion's benzene ring. nih.gov These varied non-covalent forces work in concert to direct the formation of complex and well-defined three-dimensional architectures.

Table 2: Non-Covalent Interactions in 2-Amino-5-methylpyridinium Salts
SaltInteraction TypeInteracting RingsCentroid-Centroid Distance (Å)Reference
2-Amino-5-methylpyridinium nicotinateπ-π StackingPyridinium and Pyridine3.6383 (8) nih.gov
2-Amino-5-methylpyridinium 3-aminobenzoateπ-π StackingPyridinium and Benzene3.7594 (8) researchgate.net
2-Amino-5-methylpyridinium 2-aminobenzoateC-H···πCation and BenzeneNot specified nih.gov

Design and Characterization of Cocrystals and Salt Forms

The design of crystalline forms of the 2-amino-5-methylpyridine (B29535) scaffold has been successfully achieved through salt formation with various carboxylic acids. This strategy relies on the proton transfer from a suitable acid to the basic nitrogen atom of the pyridine ring, resulting in the formation of the 2-amino-5-methylpyridinium cation and a carboxylate anion. The subsequent self-assembly of these ions is driven by the strong charge-assisted hydrogen bonds and other non-covalent interactions discussed previously.

The synthesis typically involves mixing hot methanol (B129727) solutions of 2-amino-5-methylpyridine and the chosen carboxylic acid, followed by slow cooling to allow for crystallization. nih.govnih.gov This method has been used to produce well-defined single crystals suitable for X-ray diffraction analysis.

The characterization of these salts confirms the formation of new crystalline phases with distinct supramolecular arrangements. For example, the salt with nicotinic acid crystallizes in a monoclinic system, while the salt with 3-aminobenzoate also adopts a monoclinic structure but with different unit cell parameters. nih.govresearchgate.net These studies demonstrate how the choice of the counter-anion can be used to tune the final crystal packing and, by extension, the material's properties.

Table 3: Crystallographic Data for 2-Amino-5-methylpyridinium Salts
SaltFormulaCrystal SystemSpace GroupReference
2-Amino-5-methylpyridinium nicotinateC₆H₉N₂⁺ · C₆H₄NO₂⁻MonoclinicP2₁/c nih.gov
2-Amino-5-methylpyridinium 2-aminobenzoateC₆H₉N₂⁺ · C₇H₆NO₂⁻TriclinicP-1 nih.gov
2-Amino-5-methylpyridinium 3-aminobenzoateC₆H₉N₂⁺ · C₇H₆NO₂⁻MonoclinicP2₁/c researchgate.net
2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylateC₆H₉N₂⁺ · C₆H₄NO₃⁻TriclinicP-1 nih.gov

Correlation between Molecular Conformation and Solid-State Packing Architectures

A significant conformational change occurs upon protonation of the 2-amino-5-methylpyridine molecule. The proton transfer from the carboxylic acid to the pyridine nitrogen atom results in a noticeable widening of the C-N-C angle within the pyridinium ring. In the case of the nicotinate salt, this angle (C1—N1—C5) widens to 122.61 (11)°, compared to 117.4° in the neutral 2-amino-5-methylpyridine molecule. nih.gov This geometric adjustment is a direct consequence of the change in hybridization and charge at the nitrogen atom and is integral to accommodating the strong hydrogen bonds that define the crystal packing.

The combination of the planar cation conformation, the robust R²₂(8) hydrogen bonding motif, and stabilizing π-π stacking interactions dictates the final packing architecture. The planarity allows the hydrogen-bonded ionic pairs to assemble into extended sheets, which are then stacked upon one another, with their relative alignment guided by the weaker but significant π-π and other van der Waals forces. This interplay between molecular conformation and a hierarchy of non-covalent interactions is a central principle of crystal engineering demonstrated by this system.

Future Research Directions and Emerging Academic Applications for 2 Amino 5 Methylisonicotinic Acid

Development of Novel and Efficient Synthetic Methodologies

The advancement of applications for 2-Amino-5-methylisonicotinic acid is intrinsically linked to the availability of efficient and scalable synthetic routes. While methods exist for the synthesis of related aminonicotinic acids, future research will likely focus on developing novel methodologies that offer improved yields, higher purity, and more environmentally benign conditions.

Current synthetic strategies for similar compounds, such as 2-aminonicotinic acid, have been developed from starting materials like quinoline (B57606). researchgate.net One such method involves the oxidation of quinoline to form 2,3-pyridinedicarboxylic acid, followed by intramolecular dehydration, ammonolysis, and a Hofmann degradation reaction to introduce the amino group. researchgate.net Another approach starts from 2-chloro-3-cyano-6-methylpyridine, which is reacted with ammonia (B1221849) and then hydrolyzed to produce 2-amino-6-methylnicotinic acid. google.com For 5-methylnicotinic acid, a common synthesis involves the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using an oxidizing agent like potassium permanganate (B83412). chemicalbook.com

Future research into the synthesis of this compound could explore the convergence of these strategies, potentially starting from a readily available methyl-substituted pyridine (B92270) or quinoline derivative. The development of one-pot syntheses, as demonstrated for 2-amino-6-methylnicotinic acid, would be a significant step forward in improving efficiency and reducing waste. google.com Furthermore, the use of modern catalytic systems, such as transition metal catalysts for C-H activation or amination reactions, could provide more direct and atom-economical routes. Continuous flow reactors and automated systems are also emerging as powerful tools for optimizing reaction conditions and ensuring consistent, high-yield production.

A comparative table of potential synthetic methodologies is presented below:

Methodology Starting Material Key Steps Potential Advantages Research Focus
Oxidative Cleavage Substituted QuinolineOxidation, Dehydration, Ammonolysis, Hofmann RearrangementUtilizes readily available starting materials. researchgate.netOptimization of oxidizing agents and reaction conditions to improve yield and selectivity. researchgate.net
Nucleophilic Substitution Halogenated PyridineAmination, HydrolysisPotentially high yields and purity. google.comDevelopment of milder reaction conditions and exploration of alternative halogen leaving groups.
Direct Oxidation Lutidine DerivativeSelective OxidationA more direct route with fewer steps. chemicalbook.comDiscovery of selective oxidizing agents that target a single methyl group in the presence of an amino group.
Catalytic C-H Amination 5-methylisonicotinic acidDirect amination using a suitable nitrogen source and catalystHigh atom economy and reduced waste streams.Design of efficient and selective catalysts for pyridine ring functionalization.

Exploration of New Coordination Architectures and Their Advanced Material Applications

The structural features of this compound, namely the carboxylic acid group, the pyridine nitrogen, and the amino group, make it an excellent candidate as a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). ekb.eghhu.de The presence of multiple coordination sites allows for the formation of diverse and complex architectures with potentially tunable properties. ekb.eg

The amino group can act as a Lewis base site, which can enhance the selective adsorption of gases like CO2. rsc.org Furthermore, the amino group can be a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure. ekb.egresearchgate.net The methyl group, while not directly involved in coordination, can influence the steric environment around the metal centers and affect the packing of the resulting framework, potentially leading to materials with unique porous structures.

Future research in this area will focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions, from transition metals (e.g., Cu, Zn, Co) to lanthanides. ekb.eghhu.de The goal will be to synthesize new materials with tailored properties for applications in gas storage and separation, catalysis, and sensing. For instance, the incorporation of this ligand into MOFs could lead to materials with high proton conductivity, similar to what has been observed in zirconium-based MOFs constructed from natural amino acids. nih.gov

A table outlining potential coordination architectures and their applications is provided below:

Metal Ion Potential Coordination Mode Resulting Architecture Potential Applications
Zinc(II) Carboxylate, Pyridine N, Amino N2D or 3D MOFLuminescence, Sensing, Catalysis. rsc.org
Copper(II) Carboxylate, Pyridine N, Amino N1D, 2D, or 3D Coordination PolymerMagnetism, Chiral Separation, Catalysis. hhu.de
Zirconium(IV) CarboxylateHighly Stable 3D MOFProton Conduction, Gas Separation, Catalysis. nih.gov
Lanthanide(III) Carboxylate, Amino NLuminescent MOFChemical Sensing, Bio-imaging. researchgate.net

Computational Design of Bioactive Derivatives and Catalysts

Computational chemistry offers a powerful platform for the rational design of novel bioactive molecules and catalysts based on the this compound scaffold. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into its potential as a catalyst or a pharmacophore.

By performing in silico modifications to the core structure—for example, by introducing different substituents at various positions—it is possible to create a virtual library of derivatives. The properties of these derivatives, such as their binding affinity to a specific biological target or their catalytic activity for a particular reaction, can then be predicted using methods like molecular docking and quantitative structure-activity relationship (QSAR) studies. mdpi.com This computational pre-screening can significantly reduce the time and cost associated with experimental synthesis and testing.

Future research will likely focus on applying these computational tools to design derivatives of this compound with specific biological activities. For example, nicotinic acid derivatives have shown promise as fungicides in agriculture. mdpi.com Computational design could be used to optimize the structure of this compound to enhance its fungicidal properties. Similarly, in the field of catalysis, computational methods can aid in the design of chiral catalysts for asymmetric synthesis, a field where amino acid derivatives have already demonstrated significant potential. nih.gov

A table summarizing computational approaches and their potential applications is presented below:

Computational Method Objective Potential Outcome Target Application
Density Functional Theory (DFT) Elucidate electronic structure and reactivity.Predict reaction mechanisms and catalytic cycles.Design of novel catalysts. nih.gov
Molecular Docking Predict binding affinity to biological targets.Identify potential drug candidates.Drug discovery, agrochemical development. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity.Guide the design of more potent derivatives.Optimization of bioactive compounds. mdpi.com
Molecular Dynamics (MD) Simulation Study the conformational dynamics and stability of ligand-protein complexes.Understand the mechanism of action of bioactive derivatives.Rational drug design.

Integration with High-Throughput Screening for Academic Discovery

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new materials and bioactive compounds from large chemical libraries. The integration of this compound and its derivatives into HTS campaigns represents a significant opportunity for academic discovery.

The first step in this process is the creation of a diverse chemical library based on the this compound scaffold. This can be achieved through combinatorial synthesis, where different chemical building blocks are systematically combined to generate a large number of unique compounds. These libraries can then be screened against a wide range of biological targets, such as enzymes or receptors, to identify potential drug leads. nih.gov

In the context of materials science, HTS can be used to rapidly screen for new coordination polymers or MOFs with desired properties. For example, a library of compounds derived from this compound could be reacted with various metal salts under different conditions, and the resulting materials could be rapidly screened for properties such as gas adsorption, luminescence, or catalytic activity.

Future research will focus on developing automated platforms for the synthesis and screening of this compound-based libraries. The data generated from these HTS campaigns can be used to train machine learning models, which can then be used to predict the properties of new, untested compounds, further accelerating the discovery process.

A table of potential HTS applications is provided below:

Library Type Screening Assay Objective Potential Discovery
Small Molecule Library Enzyme Inhibition AssaysIdentify new enzyme inhibitors.New drug candidates or biochemical probes. nih.gov
Small Molecule Library Cell-based Phenotypic ScreensDiscover compounds with desired cellular effects.Leads for new therapeutics or agrochemicals. mdpi.com
Coordination Compound Library Gas Adsorption ScreeningIdentify materials with high gas uptake and selectivity.New materials for carbon capture or gas storage. rsc.org
Coordination Compound Library Catalytic Activity ScreeningDiscover new catalysts for important chemical transformations.More efficient and sustainable chemical processes.

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